Mebanazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Treatment for Huntington's Disease

Huntington's disease (HD) is a neurodegenerative disorder causing progressive movement dysfunction, cognitive decline, and emotional disturbances. While there is no cure, research suggests that mebanazine might offer some therapeutic benefits.

A 2016 study published in the New England Journal of Medicine [] investigated the efficacy of mebanazine in reducing chorea in HD patients. The randomized, double-blind, placebo-controlled trial found that mebanazine significantly improved chorea compared to the placebo group. This study provided evidence for mebanazine's potential as a treatment option for managing chorea in HD patients.

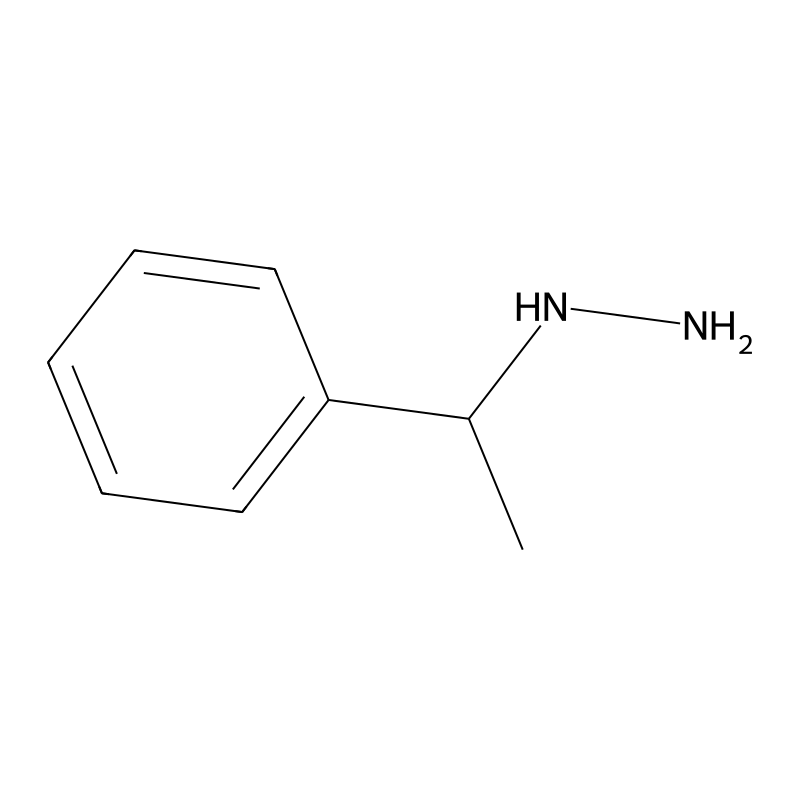

Mebanazine, also known by its trade name Actomol, is a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds. It was primarily used as an antidepressant in the 1960s but has since been withdrawn from clinical use due to significant hepatotoxicity concerns. Mebanazine is characterized by the molecular formula and a molar mass of approximately 136.198 g/mol .

As a MAOI, Mebanazine inhibits the breakdown of monoamines like dopamine, serotonin, and norepinephrine in the brain []. These neurotransmitters play a crucial role in mood regulation. By inhibiting their degradation, Mebanazine aimed to elevate their levels and potentially improve mood in depression patients [].

Mebanazine functions as a competitive inhibitor of monoamine oxidase, an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. The chemical structure of mebanazine allows it to interact effectively with the active site of monoamine oxidase, thereby blocking its activity .

The synthesis of mebanazine involves several steps typical of hydrazine derivatives. A common method includes:

- Formation of Hydrazone: Reacting an appropriate aldehyde with hydrazine.

- Reduction: Following hydrazone formation, reduction reactions may be employed to yield the final hydrazine derivative.

- Purification: The product is purified through recrystallization or chromatography techniques.

Specific synthetic pathways can vary based on starting materials and desired purity levels .

Historically, mebanazine was utilized in clinical settings as an antidepressant due to its mood-enhancing properties. Although it is no longer prescribed for this purpose due to safety concerns, it remains a subject of research in pharmacology and neuroscience for its potential effects on neurotransmitter systems and metabolic pathways .

Mebanazine has been studied for its interactions with various drugs and biological systems. Notably:

- Drug Interactions: It has shown significant interactions with other medications metabolized by monoamine oxidase, leading to potential hypertensive crises when combined with tyramine-rich foods or certain medications.

- Metabolic Effects: Studies indicate that mebanazine may influence glucose metabolism by affecting liver enzyme activity, although the exact mechanisms remain under investigation .

Mebanazine shares structural and functional similarities with other MAO inhibitors and hydrazine derivatives. Below are some comparable compounds:

| Compound Name | Class | Potency as MAOI | Key Differences |

|---|---|---|---|

| Phenelzine | Hydrazine | Moderate | More widely used; less hepatotoxic |

| Tranylcypromine | Phenethylamine | High | Non-hydrazine; different side effects |

| Isocarboxazid | Hydrazine | Moderate | Less potent; different metabolic profile |

| Selegiline | Phenethylamine | High | Selective MAO-B inhibitor; fewer side effects |

Mebanazine's unique profile lies in its specific potency among hydrazines and its historical use before withdrawal due to safety issues .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

3979-76-8 (monosulfate)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pictograms

Irritant

Other CAS

Wikipedia

Dates

MODIFICATION OF THE HYPOGLYCAEMIC RESPONSE TO TOLBUTAMIDE AND INSULIN BY MEBANAZINE--AN INHIBITOR OF MONOAMINE OXIDASE

A M BARRETTPMID: 14285690 DOI: 10.1111/j.2042-7158.1965.tb07561.x

Abstract

MEBANAZINE

C F HERRIDGEPMID: 14149215 DOI: 10.1016/s0140-6736(64)90052-2

Abstract

HYPOTENSIVE COLLAPSE AND HYPOGLYCAEMIA AFTER MEBANAZINE--A MONOAMINE-OXIDASE INHIBITOR

A J COOPER, K M KEDDIEPMID: 14132631 DOI: 10.1016/s0140-6736(64)91810-0

Abstract

[CLINICAL TRIAL WITH ACTOMOL (A-METHYLBENZYLHYDRAZINE) DURING A 1-YEAR PERIOD IN RELATION TO THE CESSATION OF DEPRESSION. PRELIMINARY REPORT]

L WICKSTROEM, S HEDEPMID: 14239304 DOI:

Abstract

[Heterocyclic amine derivatives - analogs of mebanazine, pheniprazine and phenelzine. II. Studies on the effect, on the central nervous system, of derivatives of perhydroazepine, perhydro-1,4-diazepine, perhydro-1,4-oxazepine, perhydro-1,5-oxazocine and morpholine-containing arylalkyloamine groups]

A Szadowska, M Mazur, A Szmigielski, H Szmigielska, A WinerPMID: 6136156 DOI:

Abstract

Metabolism of vasoactive hormones in human isolated lung

F Al-Ubaidi, Y S BakhlePMID: 7353353 DOI: 10.1042/cs0580045

Abstract

1. The metabolism of some vasoactive hormones perfused through pulmonary vessels was studied in samples of human lung obtained at operations. 2. 5-Hydroxytryptamine was inactivated and this inactivation was inhibited by desmehtylimipramine and mebanazine. 3. Beta-[14C]Phenylethylamine was also metabolized in human lung. 4. Prostaglandin E2 was inactivated and this inactivation inhibited by bromocresol green and frusemide. 5. About 10% of the radioactivity from infused [14C]arachidonic acid emerged from the lung and a small amount of biological activation occurred. 6. Of [14C]arachidonic acid retained by the lung, most was present in phopholipid with lesser amounts in neutral lipid and free acid fractions. 7. The fate of the hormones studied was qualitatively similar to their fate in animal lungs.The metabolic disposition of [14C]pivhydrazine, [14C]mebanazine, and [14C]benzylhydrazine in the rat

G C Bolton, L A GriffithsPMID: 43225 DOI: